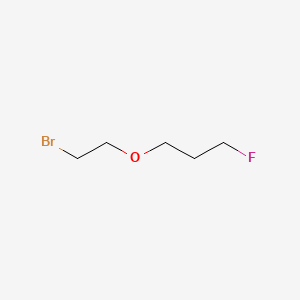
1-(2-Bromoethoxy)-3-fluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethoxy)-3-fluoropropane is an organic compound with the molecular formula C5H10BrFO It is a halogenated ether, characterized by the presence of both bromine and fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-fluoropropane can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the reaction typically involves the use of 3-fluoropropanol and 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction is common due to the presence of the bromine atom, which acts as a good leaving group.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of ethers or other substituted products.
Elimination: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-Bromoethoxy)-3-fluoropropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique halogenated structure.
Material Science: Utilized in the synthesis of specialized polymers and materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-3-fluoropropane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2-ethoxybenzene: Another halogenated ether with similar reactivity but different structural properties.
2-Bromo-1-(2-bromoethoxy)ethane: A compound with two bromine atoms, used in similar applications but with different reactivity due to the additional bromine atom.
Uniqueness: 1-(2-Bromoethoxy)-3-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
2866317-08-8 |
|---|---|
Molecular Formula |
C5H10BrFO |
Molecular Weight |
185.03 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-3-fluoropropane |
InChI |
InChI=1S/C5H10BrFO/c6-2-5-8-4-1-3-7/h1-5H2 |
InChI Key |
VJNVPTLPTKDBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCBr)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)
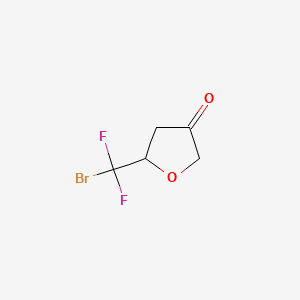

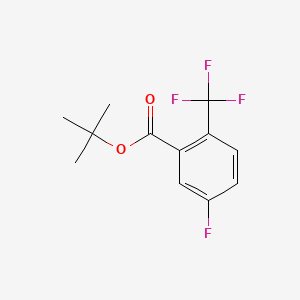
![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)

![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
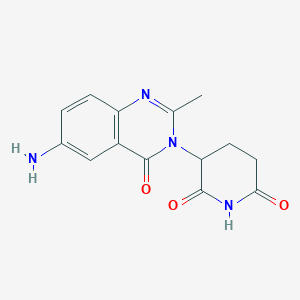
amine hydrochloride](/img/structure/B13462191.png)
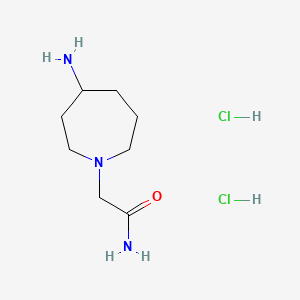
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
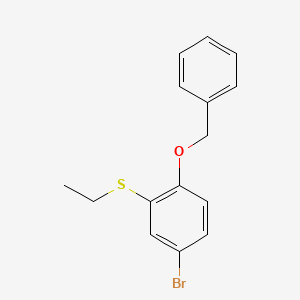
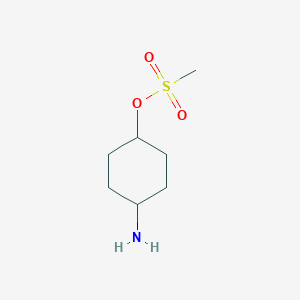
![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)
